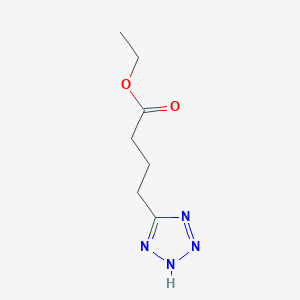

ethyl 4-(2H-tetrazol-5-yl)butanoate

Description

Structure

3D Structure

Properties

CAS No. |

91939-43-4 |

|---|---|

Molecular Formula |

C7H12N4O2 |

Molecular Weight |

184.20 g/mol |

IUPAC Name |

ethyl 4-(2H-tetrazol-5-yl)butanoate |

InChI |

InChI=1S/C7H12N4O2/c1-2-13-7(12)5-3-4-6-8-10-11-9-6/h2-5H2,1H3,(H,8,9,10,11) |

InChI Key |

OEGFKVMGGUVDFD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCC1=NNN=N1 |

Origin of Product |

United States |

Foundational & Exploratory

ethyl 4-(2H-tetrazol-5-yl)butanoate vs ethyl 4-(1H-tetrazol-5-yl)butanoate tautomerism

An In-depth Technical Guide to the Tautomerism of Ethyl 4-(2H-tetrazol-5-yl)butanoate vs. Ethyl 4-(1H-tetrazol-5-yl)butanoate

Introduction: The Critical Role of Tetrazole Tautomerism in Medicinal Chemistry

The tetrazole ring is a cornerstone scaffold in modern drug design, prized for its unique physicochemical properties and its role as a bioisosteric analogue of carboxylic acid and cis-amide groups.[1][2][3] This five-membered heterocyclic system, with its high nitrogen content, offers metabolic stability and versatile intermolecular interaction capabilities, making it a "privileged" structure in pharmaceuticals.[1][3][4][5] However, the inherent chemistry of 5-substituted tetrazoles presents a fundamental challenge and opportunity: tautomerism.

A 5-substituted tetrazole, such as the ethyl 4-(tetrazol-5-yl)butanoate system, can exist in two distinct tautomeric forms: the 1H- and 2H-isomers.[6][7][8][9] This prototropic equilibrium, involving the migration of a proton between the N1 and N2 positions of the tetrazole ring, is not a trivial distinction. The two tautomers, ethyl 4-(1H-tetrazol-5-yl)butanoate and ethyl 4-(2H-tetrazol-5-yl)butanoate , possess different electronic distributions, steric profiles, and physicochemical properties. These differences can profoundly impact a molecule's biological activity, affecting everything from receptor binding affinity to its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

For researchers in drug development, a deep understanding and precise control of this tautomerism are paramount. The ability to selectively synthesize and characterize each tautomer is essential for establishing clear structure-activity relationships (SAR) and ensuring the development of a well-defined, single-entity drug substance. This guide provides a comprehensive technical overview of the structural properties, synthetic control, and analytical differentiation of these two critical tetrazole tautomers.

Figure 1: Tautomeric equilibrium between the 1H and 2H isomers.

PART 1: Comparative Physicochemical and Structural Properties

The position of the annular hydrogen atom dictates the fundamental characteristics of the tetrazole ring. While seemingly minor, this structural change leads to significant differences in stability, aromaticity, and polarity.

Relative Stability and Aromaticity

The relative stability of the 1H and 2H tautomers is highly dependent on the physical state.

-

Gas Phase: In the gas phase, computational studies consistently show that the 2H-tautomer is the more stable form.[6][10][11] This increased stability is often attributed to its higher degree of aromaticity.[12]

-

Solid State and Solution: Conversely, in the solid state and in polar solvents, the 1H-tautomer is frequently the predominant or more stable form.[6][11] This shift is due to the greater polarity of the 1H isomer, which allows for more favorable intermolecular interactions and solvation.

The aromaticity of the tetrazole ring, a key contributor to its stability, can be computationally assessed using indices such as the Nucleus-Independent Chemical Shift (NICS). These calculations indicate that the 2H-tautomer generally possesses a higher degree of aromatic character compared to the 1H-tautomer.[12]

Data Summary: Physicochemical Properties

| Property | 1H-Tautomer | 2H-Tautomer | References |

| Relative Energy (Gas Phase) | Higher (Less Stable) | Lower (More Stable) | [6][10][11] |

| Aromaticity | Lower | Higher | [12][13] |

| Polarity | More Polar | Less Polar | [13] |

| Acidity (pKa) | More Acidic (~4.9 for parent) | Weaker Acid | [3][13] |

PART 2: Synthesis and Regioselective Control

The synthesis of a specific tetrazole tautomer is a challenge of regioselectivity. Generally, the initial formation of the tetrazole ring yields the 1H-tautomer, which then serves as a precursor for the synthesis of the 2H-isomer via selective alkylation.

Figure 2: General synthetic workflow for tetrazole tautomers.

Protocol 1: Synthesis of Ethyl 4-(1H-tetrazol-5-yl)butanoate

The most common and direct method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[1][7]

Methodology:

-

Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl 4-cyanobutanoate (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

-

Solvent: Add N,N-dimethylformamide (DMF) as the solvent.

-

Reaction: Heat the mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of acidified water (e.g., 1M HCl) and stir.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1H-tautomer.

Protocol 2: Regioselective Synthesis of Ethyl 4-(2H-tetrazol-5-yl)butanoate

Achieving high selectivity for the N2-position is a significant synthetic challenge, as alkylation of the tetrazolate anion can occur at both N1 and N2, often resulting in a mixture of isomers.[14][15] The choice of catalyst, solvent, and alkylating agent is critical for directing the reaction toward the desired 2H-tautomer.[14][16][17] Lewis acids have been shown to be effective in promoting N2-alkylation.[17]

Methodology (Lewis Acid Catalyzed):

-

Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the precursor ethyl 4-(1H-tetrazol-5-yl)butanoate (1.0 eq) and a Lewis acid catalyst such as aluminum triflate (Al(OTf)₃) (10 mol%).

-

Solvent: Add a dry, non-polar solvent like 1,2-dichloroethane (DCE).

-

Reagent Addition: Add the alkylating agent. For introducing the ethyl group specifically onto the nitrogen, a reagent like ethyl diazoacetate (1.2 eq) can be used, though for simplicity, this protocol assumes a general alkylating agent (R-X).

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 60 °C).

-

Monitoring: Monitor the disappearance of the starting material and the formation of the two isomers by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel. The difference in polarity between the N1 and N2 isomers often allows for their separation.[17]

PART 3: Analytical Characterization and Differentiation

Unambiguous identification of the 1H- and 2H-tautomers is crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for distinguishing between tetrazole tautomers in solution.[7][18][19]

-

¹H NMR: The most obvious difference is the N-H proton signal for the 1H-tautomer, which will appear as a broad singlet, typically at a high chemical shift (>10 ppm), and will be absent in the spectrum of the 2H-isomer (if it has been N-alkylated/substituted). For the specific title compounds, both are N-H compounds, so the position of this proton signal relative to the side chain is key.

-

¹³C NMR: The electronic environment of the single carbon atom within the tetrazole ring is different in each tautomer, leading to distinct ¹³C chemical shifts. This provides a reliable diagnostic tool for identifying the isomeric ratio in a mixture.

-

¹⁵N NMR: Although less common, ¹⁵N NMR provides the most direct insight into the nitrogen environment and is definitive for distinguishing between the tautomers.[20]

Summary of Expected NMR Data

| Nucleus | 1H-Tautomer Feature | 2H-Tautomer Feature |

| ¹H | Broad N-H signal present | Broad N-H signal present (different chemical shift) |

| ¹³C | Unique chemical shift for C5 | Distinctly different chemical shift for C5 |

X-ray Crystallography

For compounds in the solid state, single-crystal X-ray diffraction is the gold standard for structural elucidation. It provides unambiguous proof of the proton's location on either the N1 or N2 nitrogen atom, definitively identifying the tautomer.[21][22][23] The primary challenge lies in growing a single crystal of sufficient quality for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy can also be used for differentiation. The N-H stretching and bending vibrations, as well as the ring stretching modes, occur at different frequencies for the 1H- and 2H-isomers.[24][25] These differences can be correlated with computational predictions to support structural assignments.

Conclusion

The tautomerism between ethyl 4-(1H-tetrazol-5-yl)butanoate and ethyl 4-(2H-tetrazol-5-yl)butanoate is a critical consideration for any research or drug development program utilizing this scaffold. The 1H- and 2H-isomers are distinct chemical entities with different stabilities, electronic properties, and potential biological activities. While the 1H-tautomer is often the product of initial ring formation, targeted synthetic strategies employing careful control over catalysts and reaction conditions are required to access the 2H-tautomer regioselectively. A multi-faceted analytical approach, led by NMR spectroscopy and confirmed where possible by X-ray crystallography, is essential for the unambiguous characterization of these isomers. Mastery of the synthesis and analysis of tetrazole tautomers is not merely an academic exercise; it is a fundamental requirement for the rational design and development of novel, safe, and effective therapeutics.

References

- Lalhruaitluanga, J., & Pachuau, Z. (n.d.). Computational Study of C-Substituted Tetrazole Tautomers: Magnetic and Structural Based Degree of Aromaticity.

- BenchChem. (n.d.). Regioselectivity of Tetrazole Alkylation - Technical Support Center.

- (2024). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Sustainable Chemistry & Engineering.

- Wikipedia. (n.d.). Tetrazole.

- RSC Publishing. (n.d.). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation.

- Kiselev, V. G., et al. (2011). Tautomerism and thermal decomposition of tetrazole: high-level ab initio study. The Journal of Physical Chemistry A, 115(9), 1743-53.

- BenchChem. (n.d.). Regioselective Alkylation of 5-Substituted Tetrazoles - Technical Support Center.

- CoLab. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation.

- BenchChem. (n.d.). A Comparative Guide to 1H- and 2H-Tetrazole Tautomers in Synthetic Chemistry.

- Liu, K. C., et al. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC.

- ResearchGate. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.

- (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.

- ResearchGate. (n.d.). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study | Request PDF.

- ResearchGate. (n.d.). 1H / 2H tautomerism of tetrazoles and some examples of substituted....

- Reva, I., et al. (2014). Tetrazole acetic acid: tautomers, conformers, and isomerization. The Journal of Physical Chemistry A, 118(6), 1114-27.

- ResearchGate. (n.d.). Tautomeric forms of tetrazole.

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- PMC. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents.

- PMC - NIH. (n.d.). Tetrazoles via Multicomponent Reactions.

- Kucková, L., Herich, P., & Kožíšek, J. (n.d.). Charge density study of tetrazole.

- Burkardt, L. A., & Moore, D. W. (1952). X-Ray Diffraction Patterns for Some Tetrazole Derivatives. Analytical Chemistry, 24(10), 1579-1585.

- Academia.edu. (n.d.). (PDF) NMR Study of the Tautomeric Behavior of N -(α-Aminoalkyl)tetrazoles.

- ACS Publications. (1952). X-Ray Diffraction Patterns for Some Tetrazole Derivatives.

- ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions | Chemical Reviews.

- Cmoch, P., et al. (1999). The tetrazole–azide tautomerism of some nitrotetrazolo [1,5-a]pyridines studied by NMR, IR spectroscopy and molecular orbital calculations. Semantic Scholar.

- Bentham Science Publisher. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tetrazole - Wikipedia [en.wikipedia.org]

- 7. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Tautomerism and thermal decomposition of tetrazole: high-level ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijsr.net [ijsr.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. (PDF) NMR Study of the Tautomeric Behavior of N -(α-Aminoalkyl)tetrazoles [academia.edu]

- 19. benthamscience.com [benthamscience.com]

- 20. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 21. Charge density study of tetrazole [xray.cz]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Tetrazole acetic acid: tautomers, conformers, and isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to Tetrazole Alkanoic Acid Ethyl Esters: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning biological applications of tetrazole alkanoic acid ethyl esters. As a class of compounds featuring the unique tetrazole heterocycle linked to an ethyl alkanoate chain, these molecules have garnered significant interest in medicinal chemistry. Their ability to act as bioisosteres of carboxylic acids, coupled with the versatile nature of the tetrazole ring, has led to their exploration in a wide range of therapeutic areas. This document will delve into the core aspects of their chemistry and pharmacology, offering field-proven insights and detailed experimental protocols to aid researchers in their drug discovery and development endeavors.

The Tetrazole Moiety: A Versatile Pharmacophore

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, is a key structural motif in numerous biologically active compounds.[1][2] Its physicochemical properties, including its acidic nature (with a pKa similar to that of carboxylic acids) and high metabolic stability, make it an attractive surrogate for the carboxylic acid group in drug design.[3][4] This bioisosteric replacement can lead to improved pharmacokinetic profiles, such as enhanced oral bioavailability and reduced side effects.[4]

Tetrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antihypertensive, anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][5] The incorporation of an alkanoic acid ethyl ester chain provides a lipophilic component and a potential point for further chemical modification, allowing for the fine-tuning of the molecule's properties to optimize its therapeutic potential.

Synthesis of Tetrazole Alkanoic Acid Ethyl Esters: Key Strategies and Protocols

The synthesis of tetrazole alkanoic acid ethyl esters typically involves a two-step process: the formation of the tetrazole ring followed by the introduction of the ethyl alkanoate side chain.

Formation of the Tetrazole Ring: The [3+2] Cycloaddition

The most prevalent and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[3][6][7] This reaction is often catalyzed by a Lewis or Brønsted acid to activate the nitrile.[8]

Diagram of the [3+2] Cycloaddition Reaction:

Caption: General scheme of the [3+2] cycloaddition for tetrazole synthesis.

Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole [8]

-

Materials: Benzonitrile, sodium azide, ammonium chloride, dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, combine benzonitrile (1 mmol), sodium azide (1.5 mmol), and ammonium chloride (1.5 mmol) in DMF (5 mL).

-

Heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into acidified water (e.g., with HCl).

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry it to obtain 5-phenyl-1H-tetrazole.

-

N-Alkylation with Ethyl Haloalkanoates

Once the 5-substituted-1H-tetrazole is synthesized, the ethyl alkanoate chain is introduced via N-alkylation. This reaction typically involves a 5-substituted-1H-tetrazole and an appropriate ethyl haloalkanoate (e.g., ethyl bromoacetate, ethyl 3-bromopropionate) in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation, leading to the formation of either the N1 or N2 isomer.

Diagram of the N-Alkylation Reaction:

Caption: General scheme for the N-alkylation of a 5-substituted-1H-tetrazole.

Experimental Protocol: Synthesis of Ethyl 2-(5-phenyl-1H-tetrazol-1-yl)acetate [9]

-

Materials: 5-Phenyl-1H-tetrazole, ethyl bromoacetate, potassium carbonate, acetone.

-

Procedure:

-

To a solution of 5-phenyl-1H-tetrazole (1 mmol) in acetone (10 mL), add potassium carbonate (1.5 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.2 mmol) dropwise to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(5-phenyl-1H-tetrazol-1-yl)acetate.

-

Spectroscopic Characterization

The structural elucidation of tetrazole alkanoic acid ethyl esters relies on standard spectroscopic techniques.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals for the ethyl group (a triplet around 1.2-1.4 ppm and a quartet around 4.1-4.3 ppm). Protons of the alkanoate chain will appear at characteristic chemical shifts. The chemical shift of the tetrazole proton (if present) is typically downfield. |

| ¹³C NMR | Carbonyl carbon of the ester appears around 170 ppm. Signals for the carbons of the ethyl group and the alkanoate chain are observed in their respective regions. The carbon of the tetrazole ring appears in the aromatic region. |

| IR Spectroscopy | A strong absorption band for the C=O stretching of the ester group is typically observed around 1730-1750 cm⁻¹. N-H stretching (if present) appears as a broad band around 3000-3400 cm⁻¹. C=N and N=N stretching vibrations of the tetrazole ring are also observable. |

| Mass Spectrometry | The molecular ion peak (M+) is usually observed, confirming the molecular weight of the compound. Fragmentation patterns can provide further structural information. |

Biological Applications and Structure-Activity Relationships (SAR)

Tetrazole alkanoic acid ethyl esters have emerged as promising candidates in various therapeutic areas. Their biological activity is often attributed to the tetrazole ring acting as a bioisostere of a carboxylic acid, enabling them to interact with biological targets that recognize carboxylate moieties.

Angiotensin II Receptor Antagonists

One of the most significant applications of tetrazole-containing compounds is as angiotensin II (AII) receptor antagonists for the treatment of hypertension.[10][11] The tetrazole group in molecules like losartan mimics the C-terminal carboxylate of AII, allowing it to bind to the AT1 receptor.[12][13] The ethyl alkanoate portion of the molecule can be modified to optimize binding affinity and pharmacokinetic properties.

Structure-Activity Relationship Insights:

-

The position of the tetrazole ring on the biphenyl scaffold is crucial for activity.[13]

-

The nature of the substituent at the 5-position of the tetrazole ring can influence potency.

-

The length and branching of the alkanoate chain can affect lipophilicity and, consequently, oral absorption and duration of action.

Anti-inflammatory Agents

Several tetrazole derivatives have been reported to possess anti-inflammatory activity.[1][14][15] The mechanism of action is often linked to the inhibition of inflammatory enzymes such as cyclooxygenases (COX). The tetrazole alkanoic acid ethyl ester scaffold can be a starting point for the design of novel anti-inflammatory drugs.

Structure-Activity Relationship Insights:

-

The nature of the substituent on the tetrazole ring can significantly impact anti-inflammatory potency.

-

The length of the alkanoic acid chain can influence the compound's ability to access the active site of target enzymes.

Other Therapeutic Areas

The versatility of the tetrazole alkanoic acid ethyl ester scaffold has led to its investigation in other therapeutic areas, including:

-

Anticancer agents: Certain tetrazole derivatives have shown cytotoxic activity against various cancer cell lines.[1]

-

Antimicrobial agents: The tetrazole moiety has been incorporated into molecules with antibacterial and antifungal properties.[1]

-

Antidiabetic agents: Some tetrazole-containing compounds have been explored for their potential in managing diabetes.[16]

-

Urease Inhibitors: Derivatives of tetrazole-containing butanoic acid have shown urease inhibitory activity.[5]

Conclusion and Future Perspectives

Tetrazole alkanoic acid ethyl esters represent a promising class of compounds with significant potential in drug discovery. Their synthesis is well-established, and their chemical properties allow for extensive structural modifications to optimize biological activity. The ability of the tetrazole ring to act as a carboxylic acid bioisostere provides a rational basis for their design as inhibitors of various enzymes and receptors.

Future research in this area will likely focus on:

-

The development of more efficient and regioselective synthetic methods.

-

The exploration of a wider range of substituents on both the tetrazole ring and the alkanoate chain to expand the chemical space.

-

In-depth investigations into the mechanisms of action of these compounds in various disease models.

-

The application of computational modeling and structure-based drug design to guide the synthesis of more potent and selective agents.

By leveraging the unique properties of the tetrazole moiety and the versatility of the ethyl alkanoate linker, researchers can continue to develop novel and effective therapeutic agents based on this promising scaffold.

References

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link][1]

-

Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Eng. & Tech. Journal. [Link][9]

-

Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. [Link][3]

-

Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher. [Link][4]

-

Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Molecules. [Link][16]

-

Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds. Journal of Medicinal Chemistry. [Link][10]

-

Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms. The Journal of Biological Chemistry. [Link][12]

-

Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society. [Link][6]

-

Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry. [Link][17]

-

Tetrazole and Carboxylate Groups of Angiotensin Receptor Antagonists Bind to the Same Subsite by Different Mechanisms. ResearchGate. [Link][13]

-

Structure of some angiotensin receptor blockers (ARB) containing biphenyl-tetrazole moiety. ResearchGate. [Link][11]

-

Synthesis and Structure-Activity Relationships of a Novel Series of Non-Peptide Angiotensin II Receptor Binding Inhibitors Specific for the AT2 Subtype. Journal of Medicinal Chemistry. [Link][18]

-

Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-substituted 1,2,3-Triazoles. Organic Letters. [Link][19]

-

Improved Synthesis of 5-substituted 1H-tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International Journal of Molecular Sciences. [Link][7]

-

tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link][8]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link][20]

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 as a Novel and Reusable Heterogeneous Catalyst. South African Journal of Chemistry. [Link][21]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. [Link][5]

-

Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. ResearchGate. [Link][22]

-

Synthesis and Characterization of some Tetrazole Derivatives and Evaluation of their Biological Activity. ResearchGate. [Link][23]

-

Preparation and in vitro biological evaluation of tetrapyrrole ethanolamide derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link][24]

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules. [Link][14]

-

Synthesis and Evaluation of new Ethyl N-[(Z)-(2-Oxo-5-Sulfamoyl- Indolin-3-Ylidene) Amino] Carbamate Derivatives for their Antimicrobial and Anti-inflammatory Activity. Journal of Applied Pharmaceutical Science. [Link][25]

-

4-(N-(16-(1H-tetrazol-5-yl)hexadecanoyl)sulfamoyl)butanoic acid. SINOPEG. [Link][26]

-

Synthesis and cytotoxic activity of ethyl ferulate derivatives as potent anti-inflammatory agents. Natural Product Research. [Link][27]

-

Design, synthesis and biological evaluation of ethyl-4,4,4-trifluoro-3-hydrazonobutanoate derivatives. ResearchGate. [Link][28]

-

The antioxidant, anti-inflammatory and analgesic activity effect of ethyl acetate extract from the flowers of Syringa pubescens Turcz. Journal of Ethnopharmacology. [Link][15]

-

Synthesis of Ethyl 5-(4-tert-Butyloxycarbonyl-1-piperazinyl)benzofuran-2-carboxylate. Chinese Journal of Organic Chemistry. [Link][29]

Sources

- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. uotechnology.edu.iq [uotechnology.edu.iq]

- 10. Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. The antioxidant, anti-inflammatory and analgesic activity effect of ethyl acetate extract from the flowers of Syringa pubescens Turcz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and structure-activity relationships of a novel series of non-peptide angiotensin II receptor binding inhibitors specific for the AT2 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-substituted 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 21. scielo.org.za [scielo.org.za]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Preparation and in vitro biological evaluation of tetrapyrrole ethanolamide derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. japsonline.com [japsonline.com]

- 26. 4-(N-(16-(1H-tetrazol-5-yl)hexadecanoyl)sulfamoyl)butanoic Acid Manufacturer | Sinopeg.com [sinopeg.com]

- 27. Synthesis and cytotoxic activity of ethyl ferulate derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. sioc-journal.cn [sioc-journal.cn]

Methodological & Application

Application Note: High-Efficiency Synthesis of Ethyl 4-(2H-tetrazol-5-yl)butanoate via Zinc-Catalyzed [3+2] Cycloaddition

The following Application Note is structured to provide a rigorous, field-ready guide for the synthesis of ethyl 4-(2H-tetrazol-5-yl)butanoate.

Executive Summary

This guide details the synthesis of ethyl 4-(2H-tetrazol-5-yl)butanoate from ethyl 4-cyanobutanoate . The tetrazole moiety serves as a metabolically stable bioisostere for the carboxylic acid group, offering improved lipophilicity and bioavailability in drug design.

While traditional methods utilize toxic organotin reagents or hazardous acidic conditions, this protocol employs the Zinc(II)-catalyzed aqueous cycloaddition developed by Demko and Sharpless. This method is superior due to its "Green" solvent system (Water/IPA), suppression of volatile hydrazoic acid (

Process Safety (Critical)

WARNING: Azide Chemistry Hazard

Before proceeding, all personnel must review the MSDS for Sodium Azide (

-

Explosion Hazard: Sodium azide is shock-sensitive. Do NOT use metal spatulas (especially copper or lead) as heavy metal azides are highly explosive.[1]

-

Toxic Gas: Contact with acid releases Hydrazoic Acid (

) , a potent respiratory toxin and explosive gas.[2] Ensure the reaction pH remains near neutral/basic until the controlled workup. -

Incompatibility: Never use Dichloromethane (DCM) or other halogenated solvents with sodium azide. This forms di- and tri-azidomethane, which are extremely unstable explosives.

Mechanistic Insight

The reaction is a [3+2] dipolar cycloaddition. Uncatalyzed reactions between nitriles and azide ions are kinetically sluggish due to the poor electrophilicity of the nitrile carbon.

The Zinc Effect:

Zinc(II) salts (

Figure 1: Zinc-Activated Mechanism

Caption: Activation of the nitrile by Zn(II) facilitates nucleophilic attack by the azide ion, followed by ring closure.[6]

Experimental Protocol

Reagents and Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) |

| Ethyl 4-cyanobutanoate | Limiting Reagent | 1.0 | 141.17 |

| Sodium Azide ( | Reagent | 1.1 - 1.3 | 65.01 |

| Zinc Bromide ( | Catalyst | 1.0 | 225.18 |

| Water / Isopropanol (2:1) | Solvent | - | - |

| HCl (3N) | Workup Reagent | Excess | 36.46 |

Step-by-Step Procedure

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 4-cyanobutanoate (10 mmol, 1.41 g) in a mixture of Water (20 mL) and Isopropanol (10 mL).

-

Note: Isopropanol is added to increase the solubility of the organic nitrile.

-

-

Add Zinc Bromide (10 mmol, 2.25 g) and Sodium Azide (11 mmol, 0.715 g).

-

Stir the mixture vigorously to ensure homogeneity.

Step 2: Thermal Activation

-

Heat the reaction mixture to reflux (approx. 85-90°C) .

-

Maintain reflux for 12–24 hours .

-

Monitoring: Monitor reaction progress via TLC (Eluent: EtOAc/MeOH/AcOH 90:10:1) or LC-MS. The nitrile starting material (

) should disappear, and a more polar spot (Tetrazole,

-

Step 3: Workup and Isolation [7]

-

Cool the reaction mixture to room temperature.

-

Critical Step: Add 3N HCl dropwise until the pH reaches approximately pH 1-2 .

-

Add Ethyl Acetate (EtOAc) (30 mL) and stir vigorously for 10 minutes.

-

Separate the layers. Extract the aqueous layer two more times with EtOAc (2 x 20 mL).

-

Note: Tetrazoles are polar; thorough extraction is necessary.

-

-

Combine the organic layers and wash with Brine (20 mL).

-

Dry over anhydrous Sodium Sulfate (

) , filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude product often solidifies upon standing.

-

Recrystallization from Toluene/Ethanol or Ethyl Acetate/Hexanes is usually sufficient.

-

If high purity is required, flash column chromatography (DCM/MeOH 95:5) can be performed.

Figure 2: Workup Workflow

Caption: Critical acidification step ensures dissociation of the Zinc-Tetrazole complex prior to extraction.

Expected Analytical Data

As the tetrazole ring is formed, specific spectral changes confirm the structure.

-

1H NMR (300 MHz, DMSO-d6):

-

16.0 ppm (s, 1H,

-

4.05 ppm (q, 2H,

-

2.85 ppm (t, 2H,

-

2.35 ppm (t, 2H,

-

1.90 ppm (m, 2H, middle

-

1.18 ppm (t, 3H,

-

16.0 ppm (s, 1H,

-

IR Spectroscopy:

-

Disappearance: Strong nitrile stretch (

) at ~2250 -

Appearance: Tetrazole ring stretches at ~1240–1280

and ~1000–1100 -

Retention: Ester carbonyl (

) at ~1735

-

-

Mass Spectrometry (ESI):

-

Expected

: 185.10 -

Expected

: 183.09 (Tetrazoles ionize well in negative mode).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete hydrolysis of Zn-Complex | Ensure pH is < 2 during workup. Shake extraction funnel vigorously. |

| Ester Hydrolysis | Reaction too basic or too hot | Check pH of reaction (Zn salts usually buffer to pH 7-8). Reduce reflux temp or time. Avoid prolonged contact with 3N HCl during workup. |

| Incomplete Conversion | Poor solubility of nitrile | Increase Isopropanol ratio (e.g., 1:1 Water/IPA). |

| Safety Concern | STOP. Ventilate area. Neutralize waste with NaOH. Ensure hood is functioning. |

References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[9][10] The Journal of Organic Chemistry, 66(24), 7945–7950.

-

Himo, F., et al. (2005). Mechanisms of the Zinc(II)-Catalyzed Reaction between Azides and Nitriles. Journal of the American Chemical Society, 127(2), 615–624.

-

Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240.

Sources

- 1. geneseo.edu [geneseo.edu]

- 2. ehs.ucsb.edu [ehs.ucsb.edu]

- 3. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? [diva-portal.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2007054965A2 - Process for preparation of tetrazoles from aromatic cyano derivatives - Google Patents [patents.google.com]

- 8. ehs.umich.edu [ehs.umich.edu]

- 9. 1H-Tetrazole synthesis [organic-chemistry.org]

- 10. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

Application Note: Synthesis of Ethyl 4-(tetrazol-5-yl)butanoate via Zn(II)-Catalyzed [3+2] Cycloaddition

Based on your request, here is a detailed Application Note and Protocol for the synthesis of ethyl 4-(tetrazol-5-yl)butanoate via [3+2] cycloaddition.

Abstract & Scope

This technical guide details the protocol for converting ethyl 4-cyanobutanoate (ethyl glutarate mononitrile) into ethyl 4-(tetrazol-5-yl)butanoate. While traditional methods utilize toxic organotin reagents or hazardous acidic media, this protocol prioritizes the Zn(II)-catalyzed aqueous cycloaddition (Sharpless-Demko method). This approach offers superior safety profiles, simplified workup, and high atom economy, making it suitable for pharmaceutical intermediate synthesis (e.g., Sartan analogs).

Scientific Background & Mechanism[1][2][3][4][5]

The Challenge of Aliphatic Nitriles

Unactivated aliphatic nitriles, such as ethyl 4-cyanobutanoate, are kinetically inert toward azide cycloaddition compared to electron-deficient aromatic nitriles. Thermal cycloaddition with sodium azide alone requires dangerous temperatures (>150°C).

The Zinc Solution

The inclusion of Zinc salts (

Key Mechanistic Advantages:

-

Activation: Zn(II) activates the nitrile in aqueous media.

-

Suppression of

: The reaction proceeds at near-neutral pH (pH 6-7), preventing the formation of volatile and explosive hydrazoic acid ( -

Green Chemistry: Water or Water/Isopropanol is used as the solvent, replacing high-boiling polar aprotic solvents like DMF.

Mechanistic Pathway (Visualization)

Figure 1: Concerted mechanism of Zinc-catalyzed tetrazole formation. The Zinc species stabilizes the transition state and the intermediate tetrazolate anion.

Experimental Protocols

Safety Pre-Read (Critical)

-

Sodium Azide (

): Acutely toxic.[1][2][3] Reacts with acid to form -

Workup: The acidification step is the most hazardous. Ensure efficient fume hood ventilation.

-

Heavy Metals: Avoid metal spatulas (use Teflon/ceramic) to prevent heavy metal azide formation.

Protocol A: Zn(II)-Catalyzed Method (Recommended)

Best for: Safety, yield, and ease of purification.

Reagents:

-

Ethyl 4-cyanobutanoate (1.0 equiv)

-

Sodium Azide (

) (1.1 equiv) -

Zinc Bromide (

) (1.0 equiv) -

Solvent: Water:Isopropanol (2:1 v/v)

-

Workup: 3N HCl, Ethyl Acetate

Step-by-Step Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 4-cyanobutanoate (10 mmol, 1.41 g), Sodium Azide (11 mmol, 0.715 g), and Zinc Bromide (10 mmol, 2.25 g).

-

Solvation: Add 40 mL of solvent (Water/IPA mix). The zinc salt acts as a Lewis acid; the pH will be approximately neutral to slightly acidic (pH 6-7), keeping

stable. -

Reaction: Heat the mixture to reflux (approx. 85-90°C) with vigorous stirring.

-

Note: Aliphatic nitriles typically require 16–24 hours. Monitor by TLC or LC-MS.

-

-

Quench & Acidification (CRITICAL):

-

Cool the reaction mixture to room temperature.

-

Add Ethyl Acetate (50 mL).

-

Slowly add 3N HCl until the pH of the aqueous layer reaches pH 1–2.

-

Why? The tetrazole exists as a Zinc-complex. Acid breaks the complex and protonates the tetrazole ring (making it organic soluble). Vigorous stirring is required to dissolve the zinc salts.

-

-

Extraction: Separate the organic layer. Extract the aqueous layer 2x with Ethyl Acetate.[4]

-

Purification:

Protocol B: Ammonium Chloride Method (Alternative)

Best for: Labs lacking Zinc salts or strictly anhydrous requirements.

Reagents:

-

Ethyl 4-cyanobutanoate (1.0 equiv)

-

Sodium Azide (1.2 equiv)

-

Ammonium Chloride (

) (1.2 equiv) -

Solvent: DMF (Dimethylformamide)[6]

Procedure:

-

Dissolve nitrile,

, and -

Heat to 100–110°C for 24 hours behind a blast shield.

-

Workup: Cool, pour into ice water, and acidify to pH 2 with 6N HCl. Extract with EtOAc.[6]

Process Workflow & Data

Experimental Workflow Diagram

Figure 2: Operational workflow for the Zinc-mediated synthesis.

Troubleshooting & Optimization Table

| Parameter | Observation | Corrective Action |

| Low Conversion | Nitrile peak remains in LC-MS after 24h. | Increase catalyst load to 1.5 eq |

| Ester Hydrolysis | Formation of carboxylic acid byproduct. | Reduce water ratio (use 9:1 IPA:Water) or lower temp to 80°C. Avoid prolonged exposure to pH < 2 during workup. |

| Emulsion | Layers do not separate during workup. | The Zinc salts can form gels. Add more water and 1N HCl to fully solubilize the Zinc. Filter through Celite if necessary. |

| Safety | Smell of almonds/pungent gas. | STOP. Potential |

Analytical Characterization

Expected data for Ethyl 4-(tetrazol-5-yl)butanoate:

-

Physical State: White to off-white solid or viscous oil (dependent on purity).

-

1H NMR (400 MHz, DMSO-d6):

- 16.0 (s, 1H, Tetrazole-NH) — Broad, may not be visible.

-

4.05 (q, 2H,

-

2.85 (t, 2H, Tetrazole-

-

2.35 (t, 2H, Carbonyl-

-

1.90 (m, 2H, Central

-

1.18 (t, 3H,

-

IR Spectroscopy:

-

Absence of Nitrile stretch (~2250

). -

Presence of Ester Carbonyl (~1730

). -

Broad NH stretch (3100–3300

).

-

References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[9][10] The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for Sodium Azide. PubChem. [Link]

- Koguro, K., et al. (1998). Synthesis of Angiotensin II Receptor Antagonists. Synthesis, 1998(06), 910-914. (Context for sartan/tetrazole chemistry).

Sources

- 1. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 2. ehs.umich.edu [ehs.umich.edu]

- 3. uthsc.edu [uthsc.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. books.rsc.org [books.rsc.org]

- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 7. prepchem.com [prepchem.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. 1H-Tetrazole synthesis [organic-chemistry.org]

- 10. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

Application Note: A Streamlined Approach to the Synthesis of Tetrazole Butanoates via Microwave-Assisted [3+2] Cycloaddition with Sodium azide

Introduction: The Significance of Tetrazoles and the Need for Greener Synthesis

The tetrazole ring is a cornerstone pharmacophore in modern medicinal chemistry. Recognized as a non-classical bioisostere of the carboxylic acid group, 5-substituted-1H-tetrazoles offer a unique combination of similar acidity and spatial arrangement but with enhanced lipophilicity and metabolic stability.[1][2] This has led to their incorporation into numerous FDA-approved drugs, including the blockbuster antihypertensive agents losartan and valsartan.[2]

Traditionally, the synthesis of these vital heterocycles has been hampered by methods requiring long reaction times, harsh conditions, and often toxic reagents.[3] The evolution of green chemistry principles has spurred the development of more sustainable and efficient protocols.[4][5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this domain, offering dramatic reductions in reaction times (from hours to minutes), improved yields, and higher product purity, all while consuming less energy.[6][7][8][9]

This application note provides a comprehensive, field-tested guide for the rapid and efficient synthesis of tetrazole butanoates, a key building block for various pharmaceutical leads. We will detail a robust protocol centered on the microwave-assisted [3+2] cycloaddition of a cyanobutanoate ester with sodium azide, facilitated by a Lewis acid catalyst. The causality behind each experimental step, critical safety protocols for handling sodium azide, and expected outcomes are thoroughly discussed to ensure reliable and safe execution for researchers, scientists, and drug development professionals.

Mechanistic Rationale: Catalysis and Microwave Activation

The core of this synthesis is the [3+2] cycloaddition, a powerful reaction that joins a 1,3-dipole (the azide ion) with a dipolarophile (the nitrile) to form the five-membered tetrazole ring.[2][10]

The Role of the Lewis Acid Catalyst: While the reaction can proceed thermally, it is often slow and requires high temperatures. The introduction of a Lewis acid, such as zinc(II) chloride (ZnCl₂) or zinc(II) bromide (ZnBr₂), dramatically accelerates the reaction.[1][11] The mechanism of this catalysis involves the coordination of the Lewis acidic zinc ion to the nitrogen atom of the nitrile group.[12] This coordination polarizes the C≡N bond, significantly increasing the electrophilicity of the carbon atom. This "activation" of the nitrile renders it far more susceptible to nucleophilic attack by the azide ion, lowering the overall activation energy of the reaction by 5 to 6 kcal/mol.[12] This corresponds to a rate acceleration of three to four orders of magnitude.[12]

The Advantage of Microwave Irradiation: Microwave energy provides rapid, uniform, and efficient heating of the reaction mixture.[6] Polar molecules, such as the solvent and reagents in this synthesis, absorb microwave energy directly, leading to a rapid increase in kinetic energy and collision frequency. This targeted heating minimizes the formation of side products and drastically reduces the time required to reach the necessary activation energy, making the synthesis highly efficient.[7][9]

Caption: Catalytic cycle for the Lewis acid-mediated synthesis of tetrazoles.

CRITICAL SAFETY PROTOCOL: Handling Sodium Azide (NaN₃)

WARNING: Sodium azide is a Particularly Hazardous Substance (PHS). It is acutely toxic and poses a significant explosion risk under certain conditions. A written Standard Operating Procedure (SOP) is mandatory for its use.[13]

| Hazard Description | Safe Handling Protocol & Causality |

| High Acute Toxicity | Ingestion/Skin Contact: NaN₃ is rapidly absorbed through the skin and is fatal if swallowed or inhaled.[14] PRECAUTION: Always wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.[15] Handle solid NaN₃ and concentrated solutions exclusively within a certified chemical fume hood to prevent inhalation of dust or aerosols.[15] |

| Explosion Hazard (Acids) | Formation of Hydrazoic Acid (HN₃): Contact with acids causes a rapid reaction to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive liquid.[14][16] PRECAUTION: Store sodium azide away from all acids and acidic vapors.[13][17] The work-up step involving acidification must be performed slowly, with cooling, inside a fume hood. Using water as a solvent can help maintain a slightly alkaline pH, minimizing HN₃ release during the reaction.[18] |

| Explosion Hazard (Metals) | Formation of Shock-Sensitive Metal Azides: NaN₃ reacts with heavy metals (e.g., lead, copper, silver, zinc) and their salts to form highly shock-sensitive and explosive metal azides.[14][15] This is particularly dangerous in plumbing if disposed of down the drain. PRECAUTION: NEVER use a metal spatula to handle solid sodium azide; use only ceramic or plastic spatulas.[14][16] Avoid contact with metal surfaces, including metal storage shelves.[15] Waste must be collected in designated, non-metallic containers.[17] |

| Thermal Instability | Violent Decomposition: Solid sodium azide decomposes violently if heated above 275 °C.[16] PRECAUTION: Store in a cool, dry place away from heat sources. While microwave heating is used, it is controlled and applied to a solution, which mitigates this specific risk. |

| Disposal | P-Listed Hazardous Waste: Sodium azide is an EPA P-listed hazardous waste.[13] PRECAUTION: Never dispose of sodium azide waste down the drain.[14] All waste, including contaminated paper towels and PPE, must be collected in properly labeled, non-metallic hazardous waste containers for professional disposal. |

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 4-(1H-tetrazol-5-yl)butanoate

This protocol provides a reliable method for the synthesis of a representative tetrazole butanoate.

4.1 Materials and Equipment

-

Reagents:

-

Ethyl 4-cyanobutanoate (1 equiv.)

-

Sodium Azide (NaN₃) (1.5 equiv.)

-

Zinc Chloride (ZnCl₂), anhydrous (1.2 equiv.)

-

Dimethylformamide (DMF) or Deionized Water

-

3M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Equipment:

-

Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

-

10 mL or 20 mL microwave reaction vial with a Teflon-lined cap

-

Magnetic stir bar

-

Standard laboratory glassware (beakers, separatory funnel, round-bottom flask)

-

Rotary evaporator

-

Analytical balance

-

4.2 Step-by-Step Synthesis Procedure

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update [ouci.dntb.gov.ua]

- 5. benthamdirect.com [benthamdirect.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Microwave Assisted One Pot Synthesis of Tetrazole Based 3-hydroxy-4H-chromen-4-ones by Modified Algar-Flynn-Oyamada Reaction and their Antimicrobial Activity [scielo.org.mx]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1H-Tetrazole synthesis [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. uthsc.edu [uthsc.edu]

- 14. chemistry.unm.edu [chemistry.unm.edu]

- 15. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 16. ehs.wisc.edu [ehs.wisc.edu]

- 17. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]

- 18. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

click chemistry applications of ethyl 4-(tetrazol-5-yl)butanoate

Technical Application Note: Click Chemistry Applications of Ethyl 4-(tetrazol-5-yl)butanoate

Executive Summary

Ethyl 4-(tetrazol-5-yl)butanoate represents a critical class of "Click-Generated Scaffolds" that bridge the gap between classical organic synthesis and modern bioorthogonal chemistry. Primarily synthesized via the Sharpless-Demko [3+2] cycloaddition of azides and nitriles, this compound serves two distinct roles in drug development and chemical biology:

-

As a Bioisostere: A metabolically stable surrogate for carboxylic acids in medicinal chemistry (e.g., sartan analogues).

-

As a Photo-Click Precursor: A scaffold that, upon N2-functionalization, becomes a photo-activatable reagent for the Nitrile Imine-mediated Tetrazole-Ene Cycloaddition (NITEC) , enabling spatiotemporally controlled bioconjugation.

This guide details the protocols for synthesizing this scaffold using zinc-catalyzed click chemistry and its subsequent application in photo-click ligation workflows.

Mechanism of Action

The utility of Ethyl 4-(tetrazol-5-yl)butanoate relies on two distinct mechanistic pathways: its formation via thermal click chemistry and its activation via photo-click chemistry.

Formation: Zinc-Mediated [3+2] Cycloaddition

The synthesis utilizes the Demko-Sharpless protocol , where a nitrile group reacts with an azide source (NaN₃) catalyzed by a Lewis acid (ZnBr₂). The zinc salt activates the nitrile, facilitating the attack of the azide anion to form the 5-substituted 1H-tetrazole ring. This process is regioselective and high-yielding, characteristic of "click" reactions.[1][2]

Application: Photo-Induced NITEC (Post-Functionalization)

While the parent NH-tetrazole is photo-stable, its N2-arylated derivatives undergo a rapid photo-click reaction. Upon UV irradiation (300–365 nm), the tetrazole ring expels nitrogen (N₂) to generate a highly reactive nitrile imine dipole . This intermediate reacts instantaneously with alkenes (dipolarophiles) to form a fluorescent pyrazoline adduct.

Figure 1: Mechanistic pathway from nitrile precursor to photo-click ligation product. The green node represents the core scaffold discussed in this guide.

Protocol 1: Synthesis via Sharpless Click Chemistry

This protocol describes the synthesis of Ethyl 4-(tetrazol-5-yl)butanoate from Ethyl 4-cyanobutanoate. This method avoids the use of toxic tin reagents and highly explosive hydrazoic acid, relying instead on the safe, in situ generation of zinc azide species.

Reagents & Equipment:

-

Substrate: Ethyl 4-cyanobutanoate (CAS: 15625-89-5)

-

Azide Source: Sodium Azide (NaN₃)

-

Catalyst: Zinc Bromide (ZnBr₂)

-

Solvent: Water / Isopropanol (1:1 v/v) or DMF (for higher solubility)

-

Workup: Hydrochloric acid (1N HCl), Ethyl Acetate

Step-by-Step Procedure:

-

Reaction Setup:

-

In a 100 mL round-bottom flask, dissolve Ethyl 4-cyanobutanoate (10 mmol, 1.41 g) in 20 mL of solvent (Water/Isopropanol 1:1).

-

Add Sodium Azide (11 mmol, 0.715 g) and Zinc Bromide (10 mmol, 2.25 g). Note: ZnBr₂ is hygroscopic; weigh quickly.

-

Safety Note: NaN₃ is toxic and can form explosive metal azides. Use plastic spatulas and avoid contact with heavy metals (Pb, Hg).

-

-

Thermal Cycloaddition:

-

Reflux the mixture at 85°C for 12–24 hours.

-

Monitor reaction progress via TLC (Eluent: 5% Methanol in DCM). The nitrile spot will disappear, and a more polar tetrazole spot will appear.

-

-

Workup & Purification:

-

Cool the reaction mixture to room temperature.

-

Acidify carefully with 1N HCl to pH 2–3. Caution: This converts unreacted azide to HN₃ gas (toxic). Perform in a fume hood.

-

Add 30 mL Ethyl Acetate and extract the aqueous layer (3x).

-

Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate under reduced pressure to yield the crude tetrazole.

-

Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography if necessary.

-

Expected Yield: >85% Characterization:

-

1H NMR (DMSO-d6): δ 16.0 (s, 1H, NH), 4.05 (q, 2H), 2.85 (t, 2H), 2.35 (t, 2H), 1.90 (m, 2H), 1.18 (t, 3H).

Protocol 2: Functionalization for Photo-Click (NITEC)

The NH-tetrazole synthesized above is the precursor. To utilize it in Photo-Click Chemistry (bioorthogonal labeling), it must be converted to a 2,5-disubstituted tetrazole.

Application Context: This protocol is used to attach the tetrazole linker to a biomolecule (via the ester/acid end) and then "mask" the tetrazole (via N2-arylation) so it becomes a photo-triggerable ligation handle.

Step-by-Step Procedure:

-

Hydrolysis & Conjugation (Optional):

-

If attaching to a protein/drug: Hydrolyze the ethyl ester (LiOH, THF/H₂O) to the free acid.

-

Couple to the amine of the target molecule using EDC/NHS chemistry.

-

-

N2-Arylation (Photo-Activation Step):

-

Dissolve the NH-tetrazole derivative (1 eq) in DCM.

-

Add Diphenyliodonium triflate (1.2 eq) and t-BuOK (1.2 eq) or a copper catalyst [Cu(OAc)₂].

-

Stir at room temperature for 1–4 hours.

-

Result: A mixture of N1- and N2-aryl tetrazoles. Separate via chromatography. The N2-isomer is the photo-active species required for NITEC.

-

-

Photo-Click Ligation (The "Click" Event):

-

Reagents: N2-Aryl-Tetrazole-Linker (Probe) + Alkene-tagged Biomolecule (Target).

-

Conditions: Mix in PBS or Water/Acetonitrile.

-

Irradiation: Expose to UV light (302 nm or 365 nm handheld lamp) for 1–5 minutes.

-

Observation: The solution will become fluorescent (if the pyrazoline product is fluorogenic) or the mass will shift corresponding to the adduct.

-

Data Summary & Troubleshooting

Table 1: Solvent Compatibility for Zinc-Mediated Synthesis

| Solvent System | Temperature | Yield | Notes |

| Water | 100°C | 90-95% | "On-water" effect accelerates rate; Greenest option. |

| Water/IPA (1:1) | 85°C | 85-90% | Best for lipophilic nitriles like Ethyl 4-cyanobutanoate. |

| DMF | 120°C | 80-85% | Faster, but harder to remove solvent; requires higher temp. |

| Toluene | 110°C | <10% | Poor solubility of ZnBr₂/NaN₃; Not recommended. |

Troubleshooting Guide:

-

Low Yield: Ensure ZnBr₂ is dry. If the reaction stalls, add 0.5 eq more ZnBr₂.

-

Regioselectivity (Protocol 2): N2-arylation often yields a 1:1 mixture of N1/N2 isomers. Use sterically bulky protecting groups or specific catalysts (e.g., Cu-catalyzed cross-coupling) to favor the N2 isomer.

References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link

-

Himo, F., et al. (2002). Mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition and the Zinc-Mediated Tetrazole Synthesis. Journal of the American Chemical Society, 124(41), 12210–12216. Link

-

Song, W., Wang, Y., Qu, J., & Lin, Q. (2008). Selective Functionalization of Proteins via Nitrile Imine-Mediated Tetrazole-Ene Cycloaddition (NITEC). Journal of the American Chemical Society, 130(30), 9654–9655. Link

-

Rovira, M., et al. (2017). Bioorthogonal Chemistry: Tetrazole-Based Cycloadditions. Chemical Reviews, 117(13), 9020–9046. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Safe Removal of Unreacted Sodium Azide from Ethyl 4-(tetrazol-5-yl)butanoate Synthesis

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides a comprehensive, experience-driven guide to safely and effectively remove unreacted sodium azide (NaN₃) following the synthesis of ethyl 4-(tetrazol-5-yl)butanoate. The synthesis of tetrazoles via [3+2] cycloaddition of nitriles with sodium azide is a cornerstone reaction, but it necessitates rigorous post-reaction purification to ensure product purity and, critically, operational safety.[1][2][3]

This guide moves beyond a simple set of instructions, delving into the chemical principles and safety imperatives that underpin each step. Our goal is to equip you with the knowledge to not only execute the procedure flawlessly but also to troubleshoot and adapt the protocol with confidence and a deep understanding of the underlying chemistry.

Core Principles: The "Why" Behind the Quench

Successfully removing sodium azide hinges on two key operations: chemical destruction (quenching) and phase separation (extraction) . Understanding the principles of each is paramount for safety and efficiency.

1. The Dangers of Unreacted Sodium Azide: Sodium azide is acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[4][5] The primary danger during workup arises from its reaction with acid, which generates hydrazoic acid (HN₃).[6][7][8]

-

Hydrazoic Acid (HN₃): This species is a highly toxic, volatile, and dangerously explosive liquid.[4][6][7] Even small quantities can pose a significant hazard.[7] The workup procedure is therefore designed explicitly to prevent its uncontrolled formation.

-

Explosive Metal Azides: Sodium azide reacts with heavy metals, such as lead and copper, often found in plumbing.[4] Disposing of azide-containing solutions down the drain can lead to the formation and accumulation of highly shock-sensitive and explosive metal azides.[4][9] Under no circumstances should untreated azide waste be poured down the drain. [4][9]

2. The Chemistry of Quenching: The most reliable method for destroying residual azide is through its reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a mineral acid.[4][7][10]

2 NaN₃ + 2 HNO₂ → 3 N₂(g) + 2 NO(g) + 2 NaOH

This reaction converts the hazardous azide into relatively innocuous nitrogen gas and nitric oxide.[10] The key is to perform this reaction under controlled conditions where the product, ethyl 4-(tetrazol-5-yl)butanoate, is not present in the aqueous phase, thereby preventing unwanted side reactions.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the removal of sodium azide.

Q1: I've completed my reaction. What is the very first step I should take? A1: After cooling the reaction mixture to room temperature, the first step is a liquid-liquid extraction to separate your desired organic product from the water-soluble sodium azide. Dilute your reaction mixture (often in a solvent like DMF or DMSO) with an appropriate organic solvent like ethyl acetate and wash it several times with water or a mild basic solution like saturated sodium bicarbonate.[9] This physically removes the vast majority of the unreacted sodium azide into the aqueous layer before any chemical quenching is attempted.[9][11]

Q2: How do I safely handle the aqueous layers from the extraction? A2: Combine all aqueous washes into a separate flask. This solution contains the unreacted sodium azide and must be treated as hazardous. This is the solution that you will quench. Perform all subsequent quenching steps in a well-ventilated chemical fume hood.[4][10]

Q3: I'm concerned about forming hydrazoic acid (HN₃) during the quench. How is this avoided? A3: This is a critical safety concern. The protocol is designed to prevent HN₃ formation by controlling the order of reagent addition. You must first add sodium nitrite (NaNO₂) solution to your aqueous azide waste before slowly adding acid.[4][10] Adding acid first would protonate the sodium azide, liberating volatile and explosive HN₃.[4]

Q4: What are the visual signs of a successful quench? A4: The reaction between azide and nitrous acid produces nitrogen and nitric oxide gas. You should observe gas evolution (bubbling) as you add the acid.[10] When the gas evolution ceases, the reaction is nearing completion.

Q5: How can I be certain all the azide has been destroyed? A5: After gas evolution stops, you must test for the presence of excess nitrite, which indicates the complete consumption of azide. This is done using starch-iodide paper. A drop of the reaction mixture placed on the paper should turn a dark blue/black color, confirming that excess nitrite is present and the azide has been fully decomposed.[4][10] If the test is negative, add more sodium nitrite and acid until a positive test is achieved.

Q6: Can I use a different quenching agent besides sodium nitrite? A6: While other methods exist, the sodium nitrite/acid procedure is the most widely accepted and reliable for laboratory-scale synthesis.[4][7][10] Some protocols mention using reducing agents like TCEP, but these may introduce other purification challenges.[12] For validated safety and effectiveness, the nitrous acid method is strongly recommended.

Q7: How do I properly dispose of the quenched aqueous waste? A7: Once you have confirmed the destruction of azide with a positive starch-iodide test, the solution must be neutralized. Slowly add a base, such as sodium hydroxide solution, until the pH is between 6 and 9.[4] Even after quenching and neutralization, the waste should be collected in a properly labeled hazardous waste container for disposal through your institution's Environmental Health and Safety (EHS) office.[4] Do not pour it down the drain.[4][9]

Experimental Protocols & Data

Data Presentation

Table 1: Solubility of Key Compounds This table provides a reference for selecting appropriate solvents for extraction.

| Compound | Water | Ethyl Acetate | Dichloromethane | Toluene |

| Sodium Azide | High (~40 g/100 mL)[9] | Insoluble | Insoluble | Insoluble |

| Ethyl 4-(tetrazol-5-yl)butanoate | Sparingly Soluble | Soluble | Soluble | Soluble |

| Sodium Nitrite | High | Insoluble | Insoluble | Insoluble |

Note: The solubility of ethyl 4-(tetrazol-5-yl)butanoate is inferred from the general behavior of similar organic esters and tetrazoles which are typically soluble in common organic solvents.[13][14]

Workflow Visualization

Caption: Workflow for Product Isolation and Azide Destruction.

Protocol 1: Work-up and Extraction of Ethyl 4-(tetrazol-5-yl)butanoate

Objective: To separate the desired organic product from the water-soluble sodium azide.

-

Cool Reaction: Once the reaction is complete, cool the reaction vessel to room temperature.

-

Dilute: Dilute the reaction mixture (e.g., in DMF) with ethyl acetate (approx. 3-5 times the reaction volume).

-

First Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water, shake gently while venting frequently, and allow the layers to separate.[13]

-

Separate Layers: Drain the lower aqueous layer into a dedicated flask labeled "Aqueous Azide Waste."

-

Repeat Wash: Wash the organic layer two more times with deionized water, collecting each aqueous wash in the same "Aqueous Azide Waste" flask. A final wash with saturated NaCl solution (brine) can help break any emulsions and further dry the organic layer.

-

Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, which can then be further purified by recrystallization or column chromatography.[1][13]

Protocol 2: Safe Quenching of Aqueous Azide Waste

Objective: To chemically destroy all sodium azide collected in the aqueous washes. This entire procedure must be performed in a certified chemical fume hood. [4][10]

Materials:

-

"Aqueous Azide Waste" flask from Protocol 1.

-

20% aqueous solution of sodium nitrite (NaNO₂).

-

20% aqueous solution of sulfuric acid (H₂SO₄).

-

Starch-iodide test paper.

-

Sodium hydroxide (NaOH) solution for neutralization.

-

Setup: Place the "Aqueous Azide Waste" flask in an ice bath on a stir plate within a fume hood. Ensure gentle stirring. The concentration of sodium azide should not exceed 5%.[4][15] Dilute with cold water if necessary.

-

Add Nitrite: Slowly add the 20% sodium nitrite solution. Use approximately 1.5 g of sodium nitrite for every 1 g of sodium azide initially used in the reaction (this ensures a ~40% excess).[4][10]

-

Acidify: While stirring vigorously, slowly add the 20% sulfuric acid solution dropwise via an addition funnel. Crucially, the acid is added to the azide/nitrite mixture. [4][10]

-

Observe and Wait: Continue adding acid until the solution is acidic to pH paper. You will observe gas evolution. Allow the mixture to stir until the gas evolution ceases completely.

-

Confirm Destruction: Place a drop of the reaction mixture onto a piece of starch-iodide paper. A positive test (the paper turns blue/black) indicates that excess nitrite is present and the decomposition of azide is complete.[4][10][16] If the test is negative, add more sodium nitrite solution, followed by more acid, and re-test.

-

Neutralize: Once destruction is confirmed, slowly and carefully neutralize the acidic solution to a pH between 6 and 9 by adding NaOH solution.

-

Dispose: Transfer the neutralized, quenched solution to a properly labeled hazardous waste container for collection by your institution's EHS department.

Chemical Quenching Mechanism

Caption: Reaction mechanism for the destruction of azide.

Verification of Azide Removal in Final Product

For applications in drug development, it is crucial to verify that the final purified product is free from azide contamination. Several analytical methods can be used for this purpose.

-

Ion Chromatography (IC): This is a highly sensitive and robust method for detecting trace amounts of the azide ion.[5][17][18] IC with conductivity or UV detection is often the method of choice in pharmaceutical quality control.[17][18][19]

-

HPLC with Derivatization: Azide can be derivatized to make it detectable by standard reverse-phase HPLC with a UV detector.[20] Reagents like pentafluorobenzyl bromide (PFBB) can be used for this purpose.[20]

-

FT-IR Spectroscopy: While not quantitative for trace amounts, the azide group has a very strong and characteristic stretching vibration around 2100 cm⁻¹. The absence of this peak in the final product's IR spectrum is a good qualitative indicator of its removal.

References

-

Standard Operating Procedure Safe Handling of Azido Compounds - UNM: Chemistry Department. (2021, February 16). UNM Chemistry Department. Available from: [Link]

-

How to quench azide : r/Chempros - Reddit. (2021, March 2). Reddit. Available from: [Link]

-

Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. (2014, November 20). American Chemical Society. Available from: [Link]

-

Determination of azide impurity in sartans using reversed-phase HPLC with UV detection. SpringerLink. Available from: [Link]

-

Assay for Parts-Per-Million Levels of Azide in Drug Substances. (2013, April 1). LCGC North America. Available from: [Link]

-

How to removed Sodium azide ? | ResearchGate. (2025, August 11). ResearchGate. Available from: [Link]

-

Validated Method for the Quantification of Sodium Azide in a Range of 'Sartan' Drugs by Ion Chromatography - Research Journal of Pharmacy and Technology. Research Journal of Pharmacy and Technology. Available from: [Link]

-

Sodium Azide and Hydrazoic Acid in Workplace Atmospheres - Analytical Method. OSHA. Available from: [Link]

-

An Automated and Precise Approach for the Determination of Azide Residue in Angiotensin II Receptor Blockers Using In Situ Matrix Elimination Ion Chromatography with Switching Strategy - PMC. (2025, May 20). National Center for Biotechnology Information. Available from: [Link]

-

Sodium Azide-Sonic Boom Boy - Scientific Update - UK. (2023, March 12). Scientific Update. Available from: [Link]

-

Mechanism of the Azide-Nitrite Reaction. Part II. - RSC Publishing. Royal Society of Chemistry. Available from: [Link]

-

Lab Safety Guideline: Sodium Azide. University of Tennessee Health Science Center. Available from: [Link]

-

Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC. National Center for Biotechnology Information. Available from: [Link]

-

Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. University of Illinois Urbana-Champaign. Available from: [Link]

-

tetrazole synthesis from a nitrile and azide - laboratory experiment - YouTube. (2022, December 27). YouTube. Available from: [Link]

-

Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water | The Journal of Organic Chemistry - ACS Publications. (2001, November 3). American Chemical Society. Available from: [Link]

-

Sodium Azide NaN3 | Division of Research Safety | Illinois. (2019, September 19). University of Illinois Urbana-Champaign. Available from: [Link]

-

Sodium Azide Removal Protocol - Creative Biolabs. Creative Biolabs. Available from: [Link]

-

Novel Synthesis of 5-Substituted-Tetrazoles - Georgia Tech. Georgia Institute of Technology. Available from: [Link]

-

Chapter 2. University of Johannesburg. Available from: [Link]

-

How to removed Sodium azide - ResearchGate. (2025, August 11). ResearchGate. Available from: [Link]

-

How to quench sodium azide in a reaction chemically if we can not use sodium nitrite in that reaction? | ResearchGate. (2019, February 18). ResearchGate. Available from: [Link]

- US20070043098A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides - Google Patents. Google Patents.

-

Synthesis, characterization and biological evaluation of tetrazole derivatives - International Journal of Advanced Chemistry Research. International Journal of Advanced Chemistry Research. Available from: [Link]

-

1596 Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives Meinaa Jaber Dalal and Athraa Hameed Mekky - Semantic Scholar. Semantic Scholar. Available from: [Link]

-

Ethyl butanoate - ChemBK. (2024, April 9). ChemBK. Available from: [Link]

-

Ethyl butyrate - Wikipedia. Wikipedia. Available from: [Link]

-

ethyl butanoate | CAS#:105-54-4 | Chemsrc. (2025, August 23). Chemsrc. Available from: [Link]

Sources

- 1. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]

- 4. chemistry.unm.edu [chemistry.unm.edu]

- 5. rjptonline.org [rjptonline.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scientificupdate.com [scientificupdate.com]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]